molecular formula C25H31NO4 B3415466 but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine CAS No. 207572-62-1

but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine

Cat. No.: B3415466
CAS No.: 207572-62-1
M. Wt: 409.5 g/mol
InChI Key: OASPNIMFGJVLES-WLHGVMLRSA-N
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Description

But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine: is a complex organic compound that combines the structural features of but-2-enedioic acid and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by its coupling with but-2-enedioic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .

Mechanism of Action

The mechanism of action of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Uniqueness: But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

207572-62-1

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine

InChI

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OASPNIMFGJVLES-WLHGVMLRSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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